

physical and chemical properties of 2-(3-phenoxyphenyl)propanenitrile

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Compound of Interest

Compound Name: 2-(3-Phenoxyphenyl)propanenitrile

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In-Depth Technical Guide to 2-(3-phenoxyphenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(3-phenoxyphenyl)propanenitrile**, a key intermediate in the synthesis of various agrochemicals and potentially novel therapeutic agents. This document outlines its chemical identity, physicochemical characteristics, spectral data, and known chemical reactivity. Detailed experimental methodologies for its synthesis and analysis are also presented. The guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and materials science.

Chemical Identity and Physical Properties

2-(3-phenoxyphenyl)propanenitrile, with the CAS number 32852-95-2, is an organic compound characterized by a propanenitrile backbone substituted with a 3-phenoxyphenyl group at the second carbon. This structure contains a stereocenter at the alpha-carbon to the nitrile group, meaning it can exist as a pair of enantiomers.^[1] Typically, it is synthesized and utilized as a racemic mixture.^[1] The stereochemistry of this chiral center is of significant importance as it dictates the biological activity of its derivatives, such as the pyrethroid

insecticide fenpropathrin, where the (S)-enantiomer is primarily responsible for its insecticidal properties.^[1]

Table 1: Physical and Chemical Properties of **2-(3-phenoxyphenyl)propanenitrile**

Property	Value	Reference(s)
IUPAC Name	2-(3-phenoxyphenyl)propanenitrile	^[2]
CAS Number	32852-95-2	^[2]
Molecular Formula	C ₁₅ H ₁₃ NO	^[2]
Molecular Weight	223.27 g/mol	^[2]
Physical State	Oily substance at room temperature	^[1]
Boiling Point	~168–171°C at 0.11 mmHg	^[1]
Solubility	Information not readily available in cited sources.	
Melting Point	Not precisely defined due to its oily nature.	^[1]

Chemical Reactivity and Stability

The chemical reactivity of **2-(3-phenoxyphenyl)propanenitrile** is primarily dictated by the nitrile group and the acidic proton on the alpha-carbon.

Nitrile Group Transformations: The cyano group is a versatile functional handle for various chemical transformations.^[1]

- Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form a carboxylic acid, 2-(3-phenoxyphenyl)propanoic acid, or an amide intermediate.^[1]
- Reduction: The nitrile group can be reduced to a primary amine, 2-(3-phenoxyphenyl)propan-1-amine, using strong reducing agents like lithium aluminum hydride.

[1]

Alpha-Carbon Reactivity: The proton on the carbon adjacent to the nitrile group is acidic and can be removed by a base, forming a carbanion. This allows for a range of carbon-carbon bond-forming reactions, such as alkylations and condensation reactions.[1]

Stability: Information regarding the specific stability of **2-(3-phenoxyphenyl)propanenitrile** is limited in the searched literature. However, compounds with similar structures are generally stable under standard laboratory conditions but may be sensitive to strong acids, bases, and high temperatures.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of **2-(3-phenoxyphenyl)propanenitrile**.

Table 2: Spectroscopic Data for **2-(3-phenoxyphenyl)propanenitrile**

Technique	Key Features	Reference(s)
^1H NMR	- Complex multiplet in the downfield region for the aromatic protons. - Quartet for the methine proton (-CH) due to coupling with the adjacent methyl group. - Doublet for the methyl protons (-CH ₃) due to coupling with the methine proton.	[1]
^{13}C NMR	Specific chemical shift data not available in the searched results.	
IR Spectroscopy	- Characteristic nitrile (C≡N) stretching vibration around 2220-2260 cm ⁻¹ . - Strong absorptions for the ether (C-O-C) linkage in the 1000-1300 cm ⁻¹ region. - Aromatic C-H stretching above 3000 cm ⁻¹ and C=C stretching in the 1400-1600 cm ⁻¹ range.	[1]
Mass Spectrometry	The molecular ion peak [M] ⁺ would be observed at an m/z corresponding to its molecular weight (223.27).	[1]

Experimental Protocols

The synthesis of **2-(3-phenoxyphenyl)propanenitrile** is not extensively detailed with specific, step-by-step protocols in the available literature. However, general synthetic strategies have been described.

Synthesis via Alkylation of (3-Phenoxyphenyl)acetonitrile

A primary route involves the alkylation of (3-phenoxyphenyl)acetonitrile. This method introduces the methyl group at the alpha-position to the nitrile.

Workflow Diagram: Synthesis via Alkylation



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Caption: General workflow for the synthesis of **2-(3-phenoxyphenyl)propanenitrile** via alkylation.

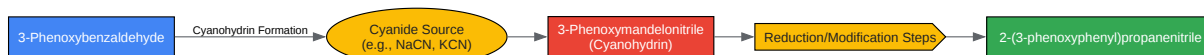
Methodology:

- **Deprotonation:** (3-Phenoxyphenyl)acetonitrile is treated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., THF, DMF) to generate the corresponding carbanion.
- **Alkylation:** A methylating agent, such as methyl iodide (CH₃I), is added to the solution, which then reacts with the carbanion to form the desired product.
- **Workup and Purification:** The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or distillation under reduced pressure.

Synthesis from 3-Phenoxybenzaldehyde

Another potential route starts from 3-phenoxybenzaldehyde, which can be converted to the corresponding cyanohydrin and then further modified.

Workflow Diagram: Synthesis from 3-Phenoxybenzaldehyde



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Caption: A possible synthetic pathway starting from 3-phenoxybenzaldehyde.

Methodology:

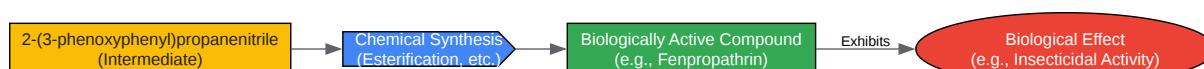
- **Cyanohydrin Formation:** 3-Phenoxybenzaldehyde reacts with a cyanide source, such as sodium cyanide or potassium cyanide, often in the presence of a weak acid, to form 3-phenoxymandelonitrile.
- **Further Modification:** The resulting cyanohydrin would require subsequent chemical modifications, such as reduction of the hydroxyl group and introduction of the methyl group, to yield the final product. The specific conditions for these steps are not detailed in the searched literature.

Biological Activity and Signaling Pathways

There is a significant lack of information in the public domain regarding the specific biological activities and signaling pathways of **2-(3-phenoxyphenyl)propanenitrile** itself. The primary focus of research has been on the final products for which it serves as a precursor, most notably pyrethroid insecticides like fenpropathrin.

The insecticidal activity of fenpropathrin is attributed to its interaction with voltage-gated sodium channels in the nervous systems of insects, leading to paralysis and death. It is the (S)-enantiomer of the final ester that is responsible for this biological effect.^[1]

Logical Relationship Diagram: Role as an Intermediate



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Caption: The role of **2-(3-phenoxyphenyl)propanenitrile** as a synthetic intermediate.

Given its role as a key building block for biologically active molecules, further investigation into the intrinsic biological properties of **2-(3-phenoxyphenyl)propanenitrile** could be a potential area for future research.

Conclusion

2-(3-phenoxyphenyl)propanenitrile is a valuable chemical intermediate with well-defined spectroscopic and chemical properties. While detailed experimental protocols and a comprehensive profile of its physical properties are not exhaustively documented in readily available literature, the existing data provide a solid foundation for its synthesis and application in research and development. The most significant knowledge gap remains its intrinsic biological activity, which is currently overshadowed by the potent effects of the final products derived from it. This technical guide consolidates the available information to aid scientists and researchers in their work with this versatile compound.

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References

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